molecular formula C12H8Cl3NO2 B1300199 Ethyl 4,6,8-trichloroquinoline-3-carboxylate CAS No. 31602-08-1

Ethyl 4,6,8-trichloroquinoline-3-carboxylate

Cat. No.: B1300199
CAS No.: 31602-08-1
M. Wt: 304.6 g/mol
InChI Key: HAPRHXIRCWGCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6,8-trichloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8Cl3NO2 and its molecular weight is 304.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods and Antioxidant Activity

Analytical Methods in Determining Antioxidant Activity : Various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, are critical in determining the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, are essential in studying antioxidants in fields ranging from food engineering to pharmacy. Such analytical tools could be relevant in studying the antioxidant properties of quinoline derivatives like Ethyl 4,6,8-trichloroquinoline-3-carboxylate (Munteanu & Apetrei, 2021).

Chloroquine Derivatives and Therapeutic Applications

Chloroquine-containing Compounds : Research on chloroquine and its derivatives has shown promising biochemical properties, leading to their repurposing in managing various diseases. This demonstrates the potential of structurally related compounds, such as this compound, for novel therapeutic applications (Njaria et al., 2015).

8-Hydroxyquinoline Derivatives in Medicinal Chemistry

Insights of 8-Hydroxyquinolines : The 8-hydroxyquinoline scaffold has gained attention for its significant biological activities, including antimicrobial and anticancer properties. This highlights the potential medicinal applications of quinoline derivatives, suggesting areas where this compound could be investigated (Gupta, Luxami, & Paul, 2021).

Metabolism and Biological Activities of Quinoline Antimalarials

Metabolism of 8-Aminoquinoline Antimalarial Agents : The metabolism of 8-aminoquinoline compounds highlights the complex interactions and potential toxicities associated with quinoline derivatives. Understanding these metabolic pathways is crucial for developing safer and more effective therapeutics (Strother et al., 1981).

Safety and Hazards

Ethyl 4,6,8-trichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Ethyl 4,6,8-trichloroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical or physiological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and adverse effects on organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites . For example, this compound can inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its overall efficacy and toxicity, depending on its concentration in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPRHXIRCWGCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351794
Record name ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-08-1
Record name ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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